2-Phenylcyclopropanecarbonitrile

Biocatalysis Enantioselective Synthesis Nitrile Hydratase

Standard aliphatic nitriles often lack the structural rigidity needed for chiral drug candidate synthesis. This trans-2-phenylcyclopropanecarbonitrile scaffold solves that by providing a strained, geometrically defined core for asymmetric synthesis. - Enantioselective Biocatalysis: Proven substrate for enzymatic hydrolysis, yielding cyclopropane carboxylic acids/amides with >99% enantiomeric excess. - Dual Functionality: The trans-cyclopropane ring constrains conformation while the nitrile enables rapid diversification into amines, amides, and acids for SAR studies. - Solid-State Handling: Melting point of 51-52°C ensures easy weighing and purification via recrystallization, enhancing throughput in automated synthesis platforms.

Molecular Formula C10H9N
Molecular Weight 143.18 g/mol
CAS No. 5590-14-7
Cat. No. B1294516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylcyclopropanecarbonitrile
CAS5590-14-7
Molecular FormulaC10H9N
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1C(C1C2=CC=CC=C2)C#N
InChIInChI=1S/C10H9N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6H2/t9-,10-/m0/s1
InChIKeyKUCVFITUDJTMFA-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-Phenylcyclopropanecarbonitrile Overview


trans-2-Phenylcyclopropanecarbonitrile (CAS 5590-14-7) is a chiral cyclopropane scaffold featuring a strained three-membered ring bearing both a phenyl and a nitrile group. Its structural rigidity, defined stereochemistry (trans-configuration), and dual functionalization sites distinguish it as a versatile intermediate for medicinal chemistry and asymmetric synthesis, enabling exploration of conformationally constrained chemical space inaccessible to linear or larger-ring analogs [1] .

Constrained trans-cyclopropane scaffold for enantioselective biotransformation studies
Dual nitrile and phenyl groups enable multi-vector SAR derivatization
Crystalline solid form supports reproducible weighing and purification workflows

Substitution Risks for trans-2-Phenylcyclopropanecarbonitrile


Generic substitution of this compound is not scientifically sound due to its specific stereochemistry and dual functional groups. The trans-configuration is critical for enantioselective biotransformations, where enzyme active sites discriminate between cis and trans isomers, leading to dramatically different yields and enantiomeric excesses [1]. Furthermore, replacing the phenyl group with a smaller or non-aromatic substituent alters the steric and electronic environment, compromising both the rigidity of the cyclopropane core and the efficiency of downstream transformations that rely on aromatic π-interactions or specific steric bulk [2].

01 cis-Isomer may yield substantially different enantioselectivity in biocatalytic systems, making it non-transferable
02 Unsubstituted cyclopropanecarbonitrile lacks the steric bulk required for effective enzyme active-site recognition
03 1-Phenyl regioisomer is a liquid at room temperature, altering handling, purification, and automation compatibility

trans-2-Phenylcyclopropanecarbonitrile Differentiation Evidence


Stereochemical Rigidity: trans vs. cis

The trans-stereochemistry of 2-phenylcyclopropanecarbonitrile (CAS 5590-14-7) is essential for achieving high enantioselectivity in Rhodococcus sp. AJ270 whole-cell catalyzed hydrolysis. The enzyme system demonstrates strong stereochemical preference, allowing for the efficient resolution of the trans-isomer to produce optically active cyclopropane carboxylic acids and amides [1].

Enantioselectivity
Head-to-head
trans isomer achieves >99% ee; cis isomer yields lower or reversed selectivity
Supports stereochemical-control study fit
Rhodococcus sp. AJ270 whole-cell conditions, 28-30°C
Biocatalysis Enantioselective Synthesis Nitrile Hydratase

Steric Effect of the Phenyl Group

The presence of the phenyl group in trans-2-phenylcyclopropanecarbonitrile provides essential steric bulk that interacts favorably with the enzyme amidase active site, which has a deep-buried, size-limited pocket. This contrasts with the unsubstituted cyclopropanecarbonitrile, where the lack of this bulky group results in poor substrate fit and low enantioselectivity [1] [2].

Phenyl Steric Role
Head-to-head
Phenyl-bearing compound shows high enantioselectivity; unsubstituted analog low/none
Phenyl group may determine enzymatic resolution outcome
Comparative hydrolysis in Rhodococcus sp. AJ270
Steric Effects Amidase Specificity Biocatalysis

Nitrile vs. Ester Derivatization Versatility

The nitrile group in trans-2-phenylcyclopropanecarbonitrile (CAS 5590-14-7) serves as a more versatile synthetic handle compared to the corresponding carboxylic acid esters. While esters can be hydrolyzed to acids, the nitrile can be selectively transformed into a broader range of functionalities, including primary amines (via reduction), carboxylic acids (via hydrolysis), amides (via partial hydrolysis), and tetrazoles (via click chemistry), offering multiple paths for structure-activity relationship (SAR) exploration [1] [2].

Derivatization Scope
Class-level
Nitrile enables ≥4 functional classes (amine, acid, amide, tetrazole); ester limited to ~2
Nitrile may support broader SAR exploration
Based on general reactivity principles; context-dependent
Medicinal Chemistry Functional Group Interconversion Lead Optimization

Solid State vs. Liquid Regioisomer

The trans-2-phenylcyclopropanecarbonitrile isomer (CAS 5590-14-7) exhibits distinct solid-state properties compared to its regioisomer 1-phenylcyclopropanecarbonitrile. The 2-substituted regioisomer is a solid at room temperature with a melting point of 51–52°C , whereas the 1-substituted analog is a liquid (boiling point 133–137°C/30 mmHg, density 1 g/cm³ at 25°C) . This difference in physical state directly impacts handling, purification, and formulation in early-stage research.

Physical State
Data to verify
Target: crystalline solid, mp 51–52°C; 1-substituted: liquid
Solid form may ease handling and purification
Source-specific review recommended
Physicochemical Properties Solubility Crystallinity

trans-2-Phenylcyclopropanecarbonitrile Application Scenarios


Chiral Building Block for Enantiopure Pharmaceuticals

Procure CAS 5590-14-7 specifically for its proven ability to undergo highly enantioselective biocatalytic hydrolysis, producing cyclopropane carboxylic acids and amides with >99% enantiomeric excess [1]. This makes it an ideal starting material for synthesizing chiral drug candidates, such as Milnacipran analogs or other conformationally restricted bioactive molecules, where stereochemical purity is a critical quality attribute for regulatory approval.

Medicinal Chemistry Scaffold for SAR Studies

Utilize the compound's dual functionality (trans-cyclopropane and nitrile) to rapidly generate diverse libraries of analogs. The nitrile group's synthetic versatility allows chemists to explore multiple SAR vectors (e.g., amines, amides, acids) from a single, commercially available, solid intermediate [2]. This approach accelerates hit-to-lead campaigns by minimizing the time and cost associated with de novo synthesis of each new functional group.

Crystalline Intermediate for High-Throughput Synthesis

For workflows involving automated synthesis or parallel medicinal chemistry, the solid physical state of CAS 5590-14-7 (mp 51-52°C) is a significant practical advantage over liquid analogs like 1-phenylcyclopropanecarbonitrile . Its crystallinity facilitates easier handling, accurate weighing, and straightforward purification via recrystallization, thereby improving reproducibility and throughput in automated synthesis platforms.

Chiral Purity Reference Standard

The defined trans-stereochemistry and the ability to produce highly enantiopure derivatives make this compound a valuable reference standard for developing and validating chiral HPLC or SFC methods. It serves as a benchmark for assessing the stereochemical purity of synthesized cyclopropane-containing pharmaceuticals and their key intermediates [1].

Application
Selection Property
Validation Focus
Asymmetric synthesis research
trans-Isomer stereochemistry
Biocatalytic enantiomeric excess verification
Medicinal chemistry SAR libraries
Nitrile derivatization versatility
Functional group interconversion scope
Automated synthesis workflows
Crystalline solid at ambient temperature
Handling and weighing reproducibility
Chiral HPLC/SFC method development
Defined trans-configuration
Stereochemical purity benchmarking

Technical Documentation Hub

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29 linked technical documents
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